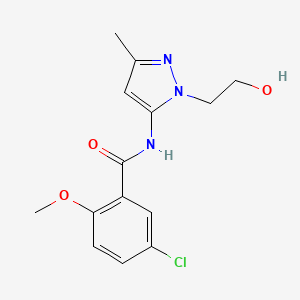

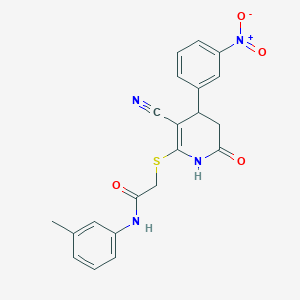

![molecular formula C15H16ClNO B2487658 4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol CAS No. 1232694-05-1](/img/structure/B2487658.png)

4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is a chemical compound with potential interest in various fields of chemistry and materials science due to its unique structural features. It belongs to a class of compounds that can serve as precursors for the synthesis of more complex molecules, including polymers, dyes, and pharmaceuticals. The presence of chloro, amino, and phenol functional groups in its structure allows for diverse chemical reactions, enabling the synthesis of a wide range of derivatives with tailored properties.

Synthesis Analysis

The synthesis of related compounds typically involves the reduction of Schiff bases, derived from the condensation of amine and aldehyde or ketone functional groups. A notable method includes the reduction route of Schiff bases to produce compounds with similar structural motifs. This approach provides a versatile pathway to synthesize compounds with varying substituents around the phenolic core, demonstrating the flexibility in designing molecules with specific functional groups for targeted applications (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of related phenolic compounds has been characterized by X-ray diffraction, revealing the presence of intermolecular hydrogen bonding that stabilizes the crystal structure. These structures exhibit significant dihedral angles between the phenolic core and substituent groups, indicating a planar conformation that could influence their reactivity and interaction with other molecules (Tang et al., 2014).

Chemical Reactions and Properties

Compounds with a phenolic core are known for their ability to participate in various chemical reactions, including etherification, esterification, and complex formation with metals. The presence of a chloro substituent alongside the amino-methyl group provides additional reactivity, allowing for selective functionalization and modification of the molecule. These chemical properties are crucial for the synthesis of specialized materials and biochemical molecules (Habbadi et al., 1998).

Applications De Recherche Scientifique

Anaerobic Biodegradability and Toxicity : Phenolic compounds, including dimethylphenol derivatives, have been evaluated for their anaerobic biodegradability and toxicity to methanogenesis. The study by O'Connor and Young (1989) in "Environmental Toxicology and Chemistry" discusses how these compounds' biodegradability and their impact on methanogenesis vary with concentration and environmental conditions O'Connor and Young (1989).

Zinc(II) Complexes Study : Research on zinc(II) complexes involving dimethylaminomethyl-phenol ligands was conducted by Habbadi et al. (1998) in "New Journal of Chemistry". This study provides insights into the complex structures and potential applications of these complexes Habbadi et al. (1998).

Anticancer Activity of Schiff Bases : Uddin et al. (2020) in the "Journal of Biomolecular Structure and Dynamics" explored the synthesis and characterization of Schiff bases derived from aminophenol compounds, assessing their anticancer potential and interaction with DNA. This highlights the potential medical applications of these compounds Uddin et al. (2020).

Oxidative Polymerization Research : A study on oxidative polymerization of dimethylphenol derivatives was published by Hyun et al. (1988) in "Bulletin of the Chemical Society of Japan". This research provides insights into polymerization processes relevant to the plastics and materials science industries Hyun et al. (1988).

DNA Interaction and Biological Evaluation : Rafique et al. (2022) in "Molecules" conducted a study on 4-aminophenol derivatives, investigating their antimicrobial and antidiabetic activities, and interactions with human DNA, indicating potential therapeutic applications Rafique et al. (2022).

Mixed-Valence Oxovanadium(IV/V) Dinuclear Entities Study : Research by Mondal et al. (2005) in "Inorganic Chemistry" on mixed-valence oxophenoxovanadates incorporating N4O3-coordinating heptadentate ligands, including dimethylaminomethyl-phenol, contributes to understanding the chemistry of vanadium-based compounds Mondal et al. (2005).

Propriétés

IUPAC Name |

4-chloro-2-[(2,6-dimethylanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-10-4-3-5-11(2)15(10)17-9-12-8-13(16)6-7-14(12)18/h3-8,17-18H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKGRKRLXPNXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

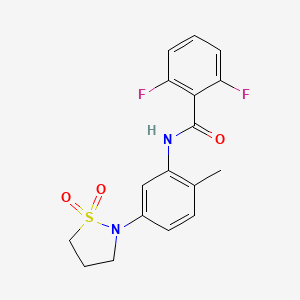

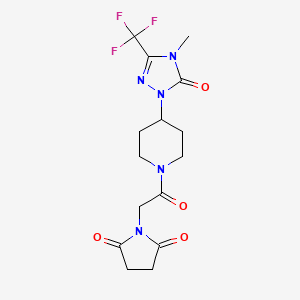

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)

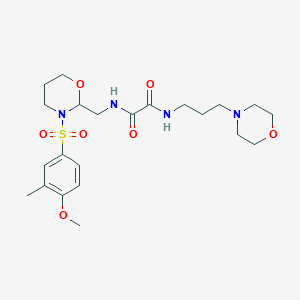

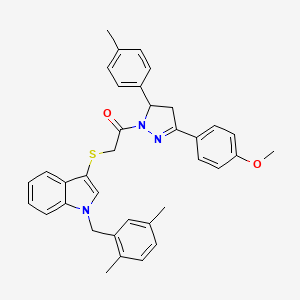

![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)

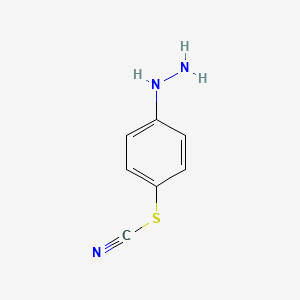

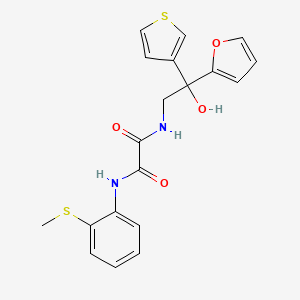

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)

![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide](/img/structure/B2487597.png)